N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a hydroxyethyl group, and a tetrahydro-2H-pyran-4-carboxamide structure
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a derivative of benzothiophene-3-carboxylic acids, which are considered valuable molecular scaffolds for medicinal chemistry . The significant number of candidate compounds selected over time for preclinical and clinical studies suggests that they may interact with a variety of biological targets .
Mode of Action
The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity toward 5-HT1A sites , suggesting that this compound might also interact with these receptors.
Biochemical Pathways
Given the potential interaction with 5-ht1a receptors, it is likely that the compound could influence serotonin signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of the benzo[b]thiophene core. One common method is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene . This reaction proceeds under mild conditions and yields the desired benzo[b]thiophene derivative in moderate to good yields.
The next step involves the introduction of the hydroxyethyl group. This can be achieved through a nucleophilic substitution reaction, where the benzo[b]thiophene derivative is reacted with an appropriate hydroxyethylating agent under basic conditions.
Finally, the tetrahydro-2H-pyran-4-carboxamide moiety is introduced through a condensation reaction with a suitable amine and carboxylic acid derivative. The reaction conditions typically involve heating the reactants in the presence of a dehydrating agent to drive the condensation to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pd-catalyzed coupling step and the development of more efficient hydroxyethylation and condensation protocols.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Raloxifene: A selective estrogen receptor modulator used in the treatment of breast cancer.
Zileuton: An inhibitor of 5-lipoxygenase used in the treatment of asthma.
Sertaconazole: An antifungal agent used to treat fungal infections.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3S/c24-19(18-15-27-20-9-5-4-8-17(18)20)14-23-21(25)22(10-12-26-13-11-22)16-6-2-1-3-7-16/h1-9,15,19,24H,10-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSBLODAYIETFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CSC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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